molecular formula C17H14O5 B073936 Benzoic acid, 4,4'-carbonylbis-, dimethyl ester CAS No. 1233-73-4

Benzoic acid, 4,4'-carbonylbis-, dimethyl ester

Cat. No. B073936
CAS RN: 1233-73-4
M. Wt: 298.29 g/mol
InChI Key: LASYICLJGDSRSM-UHFFFAOYSA-N
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Patent
US07485742B2

Procedure details

(Kirste, B.; Grimm, M.; Kurreck, H. J. Am. Chem. Soc. 1989, 111, 108-114.) To a suspension of PCC (3.10 g, 14.4 mmol) in anhydrous CH2Cl2 (25 ml) at RT, a solution of the benzyl alcohol 5 (2.70 g, 8.99 mmol) is added slowly dropwise into anhydrous CH2Cl2 (10 ml), and the preparation is stirred at this temperature over night. Subsequently, the mixture is filtered through a small amount of silica gel (CH2Cl2 as eluent). Following the distillation of the solvent, 2.44 g (91%) of compound 6 could be isolated in form of a colorless solid. Melting point 228-230° C. (Kirste et al. 1989, see above, 229.5-230° C.); IR (KBr) 1705, 1630 cm−1; 1H-NMR (CDCl3) δ 8.17 (d, 8.4 Hz, 4H), 7.85 (d, 8.4 Hz, 4H), 3.98 (s, 6H); MS (EI) m/z 298 (M+). Anal. calc. for C17H14O5: C, 68.45; H, 4.73. Found C, 68.30; H, 4.69.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
benzyl alcohol
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[CH3:12][O:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:24]2[CH:29]=[CH:28][C:27]([C:30]([O:32][CH3:33])=[O:31])=[CH:26][CH:25]=2)[OH:23])=[CH:18][CH:17]=1)=[O:15].[K+].[Br-]>C(Cl)Cl>[CH3:33][O:32][C:30]([C:27]1[CH:26]=[CH:25][C:24]([C:22]([C:19]2[CH:20]=[CH:21][C:16]([C:14]([O:13][CH3:12])=[O:15])=[CH:17][CH:18]=2)=[O:23])=[CH:29][CH:28]=1)=[O:31] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
benzyl alcohol
Quantity
2.7 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
the preparation is stirred at this temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently, the mixture is filtered through a small amount of silica gel (CH2Cl2 as eluent)
DISTILLATION
Type
DISTILLATION
Details
the distillation of the solvent, 2.44 g (91%) of compound 6
CUSTOM
Type
CUSTOM
Details
could be isolated in form of a colorless solid
CUSTOM
Type
CUSTOM
Details
Melting point 228-230° C. (Kirste et al. 1989, see above, 229.5-230° C.)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.